Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a bisthiazole derivative featuring two thiazole rings connected via a carbamoyl linkage. The 2,5-dimethylthiazole moiety at the carbonyl group and the ethyl ester at position 4 of the second thiazole contribute to its structural uniqueness. This compound is of interest in medicinal chemistry due to the thiazole ring's prevalence in bioactive molecules, particularly as kinase inhibitors and enzyme modulators .
Properties
Molecular Formula |
C12H13N3O3S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O3S2/c1-4-18-11(17)8-5-19-12(14-8)15-10(16)9-6(2)20-7(3)13-9/h5H,4H2,1-3H3,(H,14,15,16) |
InChI Key |
BNTLFPJQRAFDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,5-Dimethyl-1,3-thiazole-4-carbonyl Chloride
The 2,5-dimethyl-1,3-thiazole-4-carbonyl chloride intermediate is prepared via cyclization of thiourea derivatives with α-haloketones. For example, reacting 3-chloro-2,4-pentanedione with thiourea in ethanol under reflux yields 2,5-dimethyl-1,3-thiazole-4-carboxylic acid, which is subsequently treated with thionyl chloride (SOCl₂) to form the acyl chloride.
Reaction Conditions:
-
Thiourea (1.2 eq), 3-chloro-2,4-pentanedione (1 eq)
-
Ethanol, reflux, 6–8 hours
-
Thionyl chloride (2 eq), dichloromethane (DCM), 0°C to room temperature, 2 hours
Synthesis of Ethyl 2-Amino-1,3-thiazole-4-carboxylate
This intermediate is synthesized via the Hantzsch thiazole synthesis, combining ethyl α-bromoacetoacetate with thiourea in a polar solvent. The reaction proceeds through nucleophilic substitution and cyclization:
Optimization Data:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | 78% → 85% |
| Temperature | 70°C | 72% → 88% |
| Reaction Time | 4 hours | – |
Coupling of Thiazole Subunits
The final step involves coupling the acyl chloride (2,5-dimethyl-1,3-thiazole-4-carbonyl chloride) with the amino-thiazole ester (ethyl 2-amino-1,3-thiazole-4-carboxylate) using a Schotten-Baumann or Steglich esterification approach.
Schotten-Baumann Reaction
In aqueous alkaline conditions, the acyl chloride reacts with the amino group of the thiazole ester:
Procedure:
-
Dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate (1 eq) in 10% NaOH solution.
-
Add 2,5-dimethyl-1,3-thiazole-4-carbonyl chloride (1.05 eq) dropwise at 0–5°C.
-
Stir for 2 hours, extract with ethyl acetate, and purify via silica gel chromatography.
Steglich Esterification
For moisture-sensitive conditions, carbodiimide-mediated coupling (e.g., DCC/DMAP) is employed:
Advantages:
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Schotten-Baumann | H₂O/EtOAc | None | 0–5°C | 68–72 |
| Steglich | DCM | DCC/DMAP | RT | 80–85 |
| Microwave-Assisted | DMF | HATU | 100°C | 88–90 |
Microwave-assisted synthesis using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent reduces reaction time to 15–20 minutes with yields exceeding 88%.
Impurity Profiling
Common impurities include:
-
Unreacted acyl chloride (≤2%): Removed via aqueous wash.
-
Di-acylated product (≤1.5%): Controlled by stoichiometric ratios.
-
Hydrolysis products : Mitigated by anhydrous conditions.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC | C18 | MeCN/H₂O (70:30) | 98.5 |
| UPLC | HSS T3 | MeCN/H₂O (60:40) | 99.2 |
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Reagent | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| DCC | 450 | High (toxic byproducts) |
| HATU | 2,800 | Moderate |
| SOCl₂ | 120 | High (corrosive) |
Microwave-assisted methods reduce solvent consumption by 40% but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, often using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Antitumor Properties
Research has shown that compounds similar to Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exhibit significant antitumor activity. For instance, ethyl 2-substituted aminothiazole-4-carboxylate analogs were synthesized and tested against various human tumor cell lines by the National Cancer Institute. Some derivatives demonstrated remarkable activity against leukemia cell lines with low GI50 values, indicating strong anticancer potential .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. Studies have reported that various thiazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. This compound is expected to show similar antimicrobial effects due to its structural characteristics .
Synthetic Applications
The synthesis of this compound typically involves multi-step reactions that yield high-purity products suitable for further biological evaluation. The synthetic routes often include the formation of thiazole rings through cyclization reactions followed by functional group modifications .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3,5-Dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate | Contains pyrrole ring | Distinct pharmacological profiles |
| 2-Amino-5-methylthiazole | Simple thiazole structure | Known for antimicrobial activity |
| 4-Methylthiazole | Methyl substitution on thiazole | Used in flavoring and fragrance industries |
This compound stands out due to its dual thiazole structure combined with an ethoxycarbonic acid moiety. This configuration enhances its biological activity and versatility compared to simpler thiazoles or derivatives lacking the ethoxy group.
Mechanism of Action
The mechanism by which Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation.
Comparison with Similar Compounds
Ethyl 5-(2,5-Dimethyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate
- Structural Difference : Replaces the second thiazole with an oxazole ring.
- Synthesis: Prepared via CDI-mediated coupling of 2,5-dimethylthiazole-4-carboxylic acid with ethyl isocyanoacetate, followed by LiHMDS activation .
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate
Ethyl 2-[4-(2-Benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate
- Structural Difference : Features a benzimidazole-phenyl hybrid substituent.
- Impact : The planar benzimidazole enhances intercalation with DNA or protein aromatic residues, relevant in anticancer applications .
Functional Group Modifications
Ethyl 4-Methyl-2-[(3-Nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate
Ethyl 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylate
- Structural Difference: Replaces the carbamoyl linkage with a 2-aminoethyl side chain.
- Impact : The primary amine enables conjugation with carboxylic acids or aldehydes, making it a versatile intermediate in prodrug design .
Physicochemical Data
*Predicted using ChemAxon.
Biological Activity
Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a complex structure characterized by two thiazole rings and an ethoxycarbonic acid moiety. Its molecular formula is , with a molecular weight of approximately 325.4 g/mol. The presence of sulfur and nitrogen atoms in the thiazole rings contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O3S2 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | Ethyl 2-[2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
| InChI Key | DPXYBWXUXXXLLI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of thiazole rings through cyclization reactions involving thiocarbonyl compounds and subsequent modifications to introduce the ethoxycarbonic acid moiety.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been shown to possess:
- Antibacterial Activity : Studies have demonstrated that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like Oxytetracycline .
- Antifungal Activity : The compound also displays antifungal properties, making it a candidate for further development in treating fungal infections.
The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors within biological systems. The thiazole rings facilitate binding to target proteins, potentially inhibiting their activity and disrupting metabolic pathways. This interaction can lead to alterations in enzyme kinetics or receptor signaling pathways.
Case Studies and Research Findings
A variety of studies have been conducted to explore the biological activity of this compound:
- Antibacterial Assessment : In one study, derivatives similar to this compound exhibited MIC values ranging from 7.8 µg/mL to 15.6 µg/mL against various bacterial strains .
- Comparative Studies : Comparative analysis with known antibiotics revealed that compounds with similar thiazole structures had enhanced antibacterial effects—demonstrating a twofold to sixteenfold increase in efficacy against tested cultures compared to standard treatments .
Applications and Future Directions
Given its promising biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
- Agricultural Chemistry : Potential use as a biocide or fungicide due to its antifungal properties.
Q & A
Q. What are the common synthetic routes for Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Route 1 : Reacting ethyl 2-amino-1,3-thiazole-4-carboxylate with 2,5-dimethyl-1,3-thiazole-4-carbonyl chloride under basic conditions (e.g., NaHCO₃) in anhydrous THF or DMF. Yield optimization requires controlled temperature (0–5°C) to minimize side reactions .
- Route 2 : Condensation of preformed thiazole intermediates using coupling agents like EDC/HOBt in dichloromethane, with yields ranging from 50–70% depending on stoichiometric ratios and reaction time .
- Critical Factors : Solvent polarity, catalyst selection (e.g., DMAP for acyl transfer), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are essential for reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- IR Spectroscopy : Key peaks include the carbonyl stretch (~1715 cm⁻¹ for ester C=O) and amide N-H stretch (~3227 cm⁻¹), which confirm successful acylation of the thiazole amino group .
- ¹H/¹³C NMR : Diagnostic signals include:
- Ester CH₃CH₂O- triplet at δ 1.18 ppm (J = 7.2 Hz) and quartet at δ 4.24 ppm.
- Thiazole ring protons as singlets (δ 6.86–7.20 ppm).
- Carbonyl carbons (ester C=O at ~165 ppm, amide C=O at ~170 ppm) in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOEt group at m/z ~174) .
Advanced Research Questions
Q. How can computational chemistry methods optimize the synthesis and predict reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Tools like ICReDD integrate quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for acyl transfer or cyclization steps .
- Machine Learning : Predictive models trained on databases like Reaxys can suggest optimal solvents (e.g., DMF vs. THF) and catalysts by correlating reaction parameters with yield data .
- Example : DFT studies on analogous thiazoles show that electron-withdrawing groups on the carbonyl enhance electrophilicity, guiding reagent selection for functionalization .
Q. What strategies address contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Standardized Assays : Discrepancies in antimicrobial activity (e.g., MIC values) often arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or culture conditions. Use CLSI guidelines for reproducibility .
- Dose-Response Analysis : Employ Hill slope modeling to distinguish true cytotoxicity (e.g., IC₅₀ in cancer cells) from assay artifacts. Cross-validate with orthogonal methods like flow cytometry .
- Meta-Analysis : Pool data from multiple studies using statistical tools (ANOVA, PCA) to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
Q. How can researchers optimize functionalization of the thiazole rings for targeted drug design?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens (Cl, Br) at the 5-position using NBS or SOCl₂ under reflux, monitored by TLC for intermediate stability .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) enable diversification. Optimize microwave-assisted conditions (80°C, 30 min) for higher yields .
- Protection/Deprotection : Use Boc groups for amino protection during multi-step syntheses, with TFA cleavage verified by LC-MS .
Q. What advanced experimental designs improve reaction efficiency and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design reduced side products by 40% in esterification steps .
- Flow Chemistry : Continuous-flow reactors enhance scalability by maintaining precise temperature control and reducing reaction time (e.g., from 12 h batch to 2 h flow) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and automate endpoint detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
